
N-cyclooctyl-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-1,3-benzodioxole-5-carboxamide (CBDP-8) is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It belongs to the class of compounds known as benzodioxoles, which are known for their diverse biological activities. CBDP-8 has been shown to have a wide range of bioactive properties, making it a promising candidate for various research applications.
作用機序
N-cyclooctyl-1,3-benzodioxole-5-carboxamide is believed to exert its effects by binding to the sigma-1 receptor, a protein that is involved in a wide range of biological processes. The sigma-1 receptor is known to play a role in the regulation of neurotransmitter release, calcium signaling, and cell survival, among other things. By binding to this receptor, this compound is thought to modulate these processes, leading to its observed effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective properties, it has been shown to have anti-inflammatory, analgesic, and antidepressant effects. It has also been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the main advantages of using N-cyclooctyl-1,3-benzodioxole-5-carboxamide in lab experiments is its versatility. It has been shown to have a wide range of bioactive properties, making it useful for studying a variety of biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when working with this compound.
将来の方向性
There are several potential future directions for research on N-cyclooctyl-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new treatments for neurodegenerative diseases. This compound's neuroprotective properties make it a promising candidate for further study in this area. Additionally, there is potential for the development of new antidepressant and analgesic drugs based on this compound's observed effects. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in scientific research.
合成法
N-cyclooctyl-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis typically begins with the preparation of 1,3-benzodioxole, which is then converted to the corresponding carboxylic acid. The carboxylic acid is then converted to its corresponding acid chloride, which is subsequently reacted with cyclooctylamine to yield this compound.
科学的研究の応用
N-cyclooctyl-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-cyclooctyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-16(17-13-6-4-2-1-3-5-7-13)12-8-9-14-15(10-12)20-11-19-14/h8-10,13H,1-7,11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPQLJCXJLMHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5741113.png)

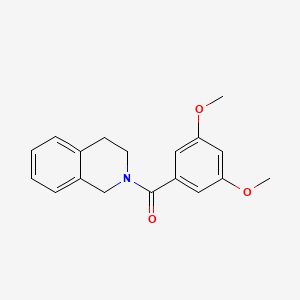
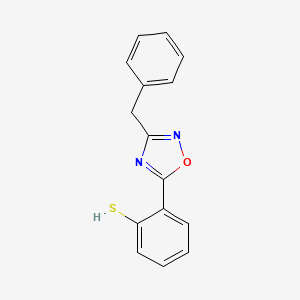
![isopropyl 4-{[(1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5741151.png)
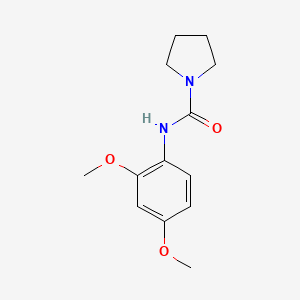
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5741167.png)
![2,2-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5741169.png)
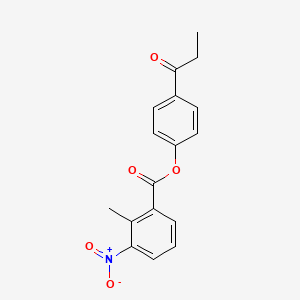
![7-[(2-chlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5741181.png)

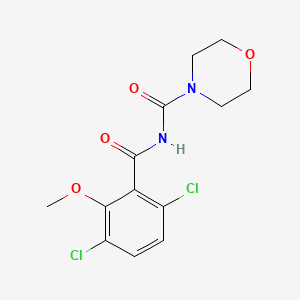
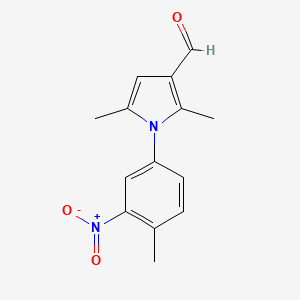
![ethyl [4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B5741212.png)